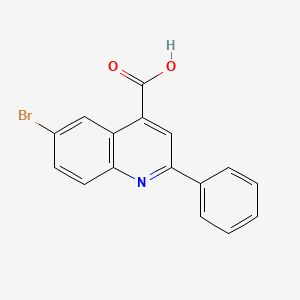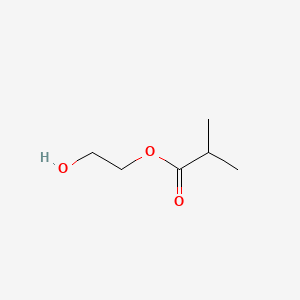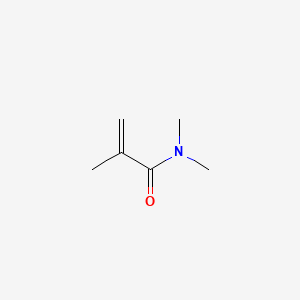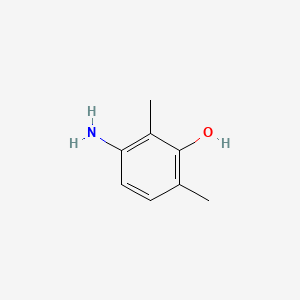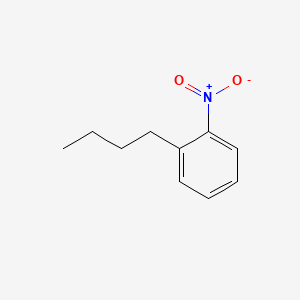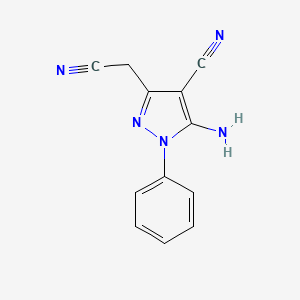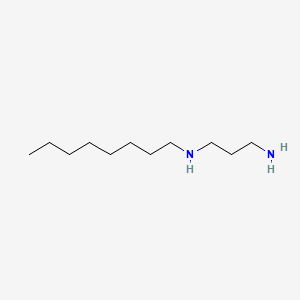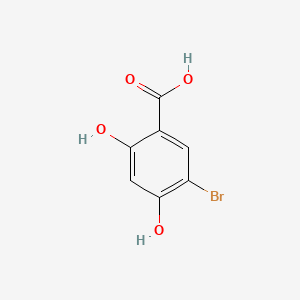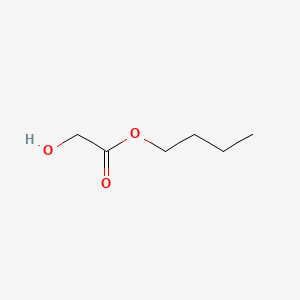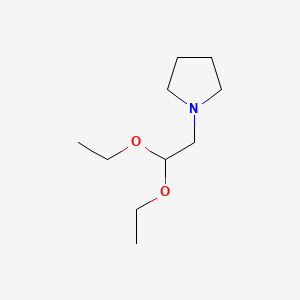
1-(2,2-Diethoxyethyl)pyrrolidin
Übersicht
Beschreibung
1-(2,2-Diethoxyethyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidine derivatives. It has gained significant attention in scientific research due to its potential therapeutic and industrial applications. The compound has the molecular formula C10H21NO2 and a molecular weight of 187.28 g/mol .
Wissenschaftliche Forschungsanwendungen
1-(2,2-Diethoxyethyl)pyrrolidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its therapeutic potential in drug discovery and development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Wirkmechanismus
Target of Action
It is known that pyrrolidine alkaloids, a group to which this compound belongs, interact with a variety of biological targets . These include various enzymes, receptors, and ion channels, which play crucial roles in numerous physiological processes .
Mode of Action
Pyrrolidine alkaloids are known to interact with their targets in a variety of ways, leading to changes in cellular function . For instance, some pyrrolidine alkaloids have been shown to inhibit enzymes, modulate receptor activity, or alter ion channel function .
Biochemical Pathways
Pyrrolidine alkaloids are known to influence a variety of biochemical pathways, leading to a wide range of biological effects . These effects include antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Pyrrolidine alkaloids have been shown to exert a variety of effects at the molecular and cellular level, including modulation of enzyme activity, receptor binding, and ion channel function . These effects can lead to changes in cellular signaling, gene expression, and ultimately, cellular function .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially influence the stability and activity of many chemical compounds
Biochemische Analyse
Biochemical Properties
1-(2,2-Diethoxyethyl)pyrrolidine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. The nature of these interactions often involves the binding of 1-(2,2-Diethoxyethyl)pyrrolidine to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity . Additionally, this compound can interact with other biomolecules such as nucleic acids and lipids, influencing their structural and functional properties.
Cellular Effects
The effects of 1-(2,2-Diethoxyethyl)pyrrolidine on various types of cells and cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). This compound can modulate the activity of these receptors, leading to changes in downstream signaling cascades . Furthermore, 1-(2,2-Diethoxyethyl)pyrrolidine can affect gene expression by altering the transcriptional activity of certain genes. It also impacts cellular metabolism by interacting with metabolic enzymes, thereby influencing the rate of metabolic reactions.
Molecular Mechanism
At the molecular level, 1-(2,2-Diethoxyethyl)pyrrolidine exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target molecule’s function. For example, the interaction of 1-(2,2-Diethoxyethyl)pyrrolidine with cytochrome P450 enzymes can lead to changes in the enzyme’s catalytic activity, affecting the metabolism of other substrates . Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating their activity.
Temporal Effects in Laboratory Settings
The effects of 1-(2,2-Diethoxyethyl)pyrrolidine in laboratory settings can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can vary depending on the duration of exposure. In vitro studies have demonstrated that prolonged exposure to 1-(2,2-Diethoxyethyl)pyrrolidine can lead to changes in cell viability and proliferation, as well as alterations in cellular metabolism.
Dosage Effects in Animal Models
The effects of 1-(2,2-Diethoxyethyl)pyrrolidine in animal models are dose-dependent. At low doses, this compound has been shown to have minimal toxic effects, with no significant changes in physiological parameters . At higher doses, 1-(2,2-Diethoxyethyl)pyrrolidine can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interactions with metabolic enzymes and the subsequent generation of reactive metabolites.
Metabolic Pathways
1-(2,2-Diethoxyethyl)pyrrolidine is involved in various metabolic pathways, primarily those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of more polar metabolites that can be readily excreted from the body . Additionally, 1-(2,2-Diethoxyethyl)pyrrolidine can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of various metabolites.
Transport and Distribution
Within cells and tissues, 1-(2,2-Diethoxyethyl)pyrrolidine is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s movement across cellular membranes and its accumulation in specific cellular compartments . The distribution of 1-(2,2-Diethoxyethyl)pyrrolidine within tissues can also be influenced by its physicochemical properties, such as lipophilicity and molecular size.
Subcellular Localization
The subcellular localization of 1-(2,2-Diethoxyethyl)pyrrolidine is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the endoplasmic reticulum or mitochondria, where it exerts its biochemical effects . The localization of 1-(2,2-Diethoxyethyl)pyrrolidine can also influence its activity and function, as different cellular environments provide distinct biochemical contexts.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Diethoxyethyl)pyrrolidine typically involves the reaction of pyrrolidine with 2,2-diethoxyethanol under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified using standard techniques like distillation or chromatography .
Industrial Production Methods: In an industrial setting, the production of 1-(2,2-Diethoxyethyl)pyrrolidine may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction conditions can enhance the efficiency of the process. Bulk manufacturing often requires stringent quality control measures to ensure the consistency and safety of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2,2-Diethoxyethyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carbonyl compounds.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Halogenated compounds, nucleophiles, organic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines .
Vergleich Mit ähnlichen Verbindungen
1-(2,2-Diethoxyethyl)pyrrolidine can be compared with other pyrrolidine derivatives, such as:
Pyrrolidine: The parent compound, which lacks the ethoxyethyl groups.
N-Methylpyrrolidine: A derivative with a methyl group attached to the nitrogen atom.
N-Ethylpyrrolidine: A derivative with an ethyl group attached to the nitrogen atom
Uniqueness: 1-(2,2-Diethoxyethyl)pyrrolidine is unique due to the presence of two ethoxyethyl groups attached to the nitrogen atom, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other pyrrolidine derivatives and contributes to its specific properties and applications.
Eigenschaften
IUPAC Name |
1-(2,2-diethoxyethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-3-12-10(13-4-2)9-11-7-5-6-8-11/h10H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFLZPWAPYSHHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN1CCCC1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20177667 | |
| Record name | 1-Pyrrolidineacetaldehyde, diethyl acetal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23098-07-9 | |
| Record name | 1-Pyrrolidineacetaldehyde, diethyl acetal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023098079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC65621 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65621 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Pyrrolidineacetaldehyde, diethyl acetal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Pyrrolidineacetalaldehyde diethyl acetal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1266357.png)
